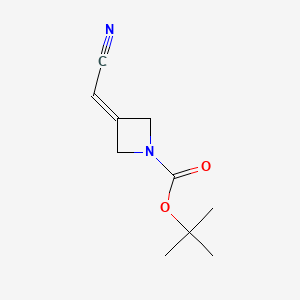
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: is an organic compound with the chemical formula C10H14N2O2 . It is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of baricitinib , a drug that targets Janus kinases (JAKs), particularly JAK1 and JAK2 . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors that are important for hematopoiesis and immune cell function .
Mode of Action
As a precursor in the synthesis of baricitinib , it can be inferred that its incorporation into the Baricitinib molecule contributes to the latter’s ability to inhibit JAK1 and JAK2 . This inhibition disrupts the JAK-STAT signaling pathway, reducing inflammation and other responses mediated by this pathway .
Biochemical Pathways
Given its role in the synthesis of baricitinib , it can be inferred that it indirectly affects the JAK-STAT signaling pathway . By inhibiting JAK1 and JAK2, the downstream effects include reduced inflammation and modulation of immune response .
Pharmacokinetics
As a chemical precursor in the synthesis of baricitinib , its properties may contribute to the overall pharmacokinetic profile of the final drug .
Result of Action
As a precursor in the synthesis of baricitinib , it can be inferred that its incorporation into the Baricitinib molecule contributes to the latter’s therapeutic effects, which include reduced inflammation and modulation of immune response .
Action Environment
It is known that this compound should be stored under inert gas at a temperature between 0-10°c . This suggests that factors such as oxygen exposure and temperature can affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate typically involves the reaction of diethyl cyanomethyl phosphate with 1-Boc-3-oxoazetidine in the presence of anhydrous tetrahydrofuran (THF) under nitrogen protection[2][2]. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The compound is often produced in bulk for use in various applications, including pharmaceuticals and agrochemicals[2][2].
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanomethylene group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl group, yielding the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives are formed.
Oxidation Products: Oxidation can yield azetidine-1-carboxylic acid derivatives.
Reduction Products: Reduction typically produces azetidine derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is used as a building block for synthesizing complex organic molecules. Its reactivity and stability make it suitable for constructing various chemical frameworks .
Biology and Medicine: The compound is employed in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. It serves as an intermediate in the production of drugs used to treat conditions such as rheumatoid arthritis and other inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-methyleneazetidine-1-carboxylate
- 2-(1-(Methylsulfonyl)azetidin-3-ylidene)acetonitrile
- tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .
Propriétés
IUPAC Name |
tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFCRTTXQYNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671859 | |
| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153949-11-1 | |
| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Q1: What is the significance of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate in pharmaceutical synthesis?
A1: this compound serves as a key intermediate in the synthesis of baricitinib []. Baricitinib is a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis and alopecia areata. This compound's structure, specifically the cyanomethylene azetidine moiety, is crucial for its interaction with the JAK enzyme active site. The provided research article [] outlines an environmentally friendly and efficient synthetic method for producing this important pharmaceutical intermediate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)
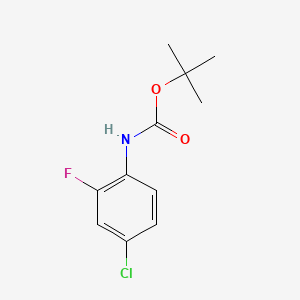
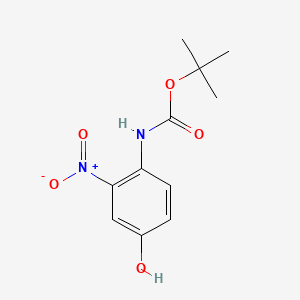
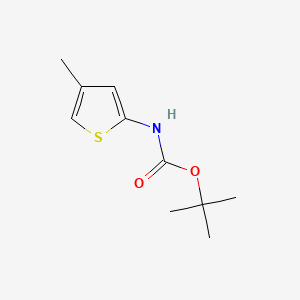
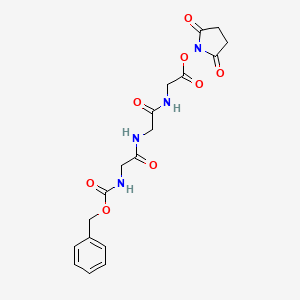
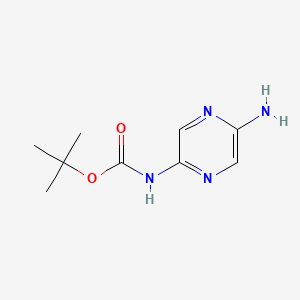
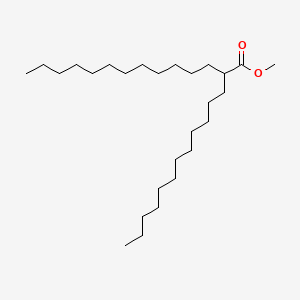
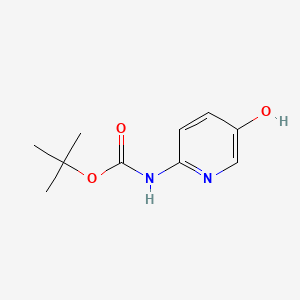
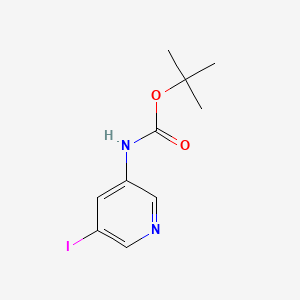
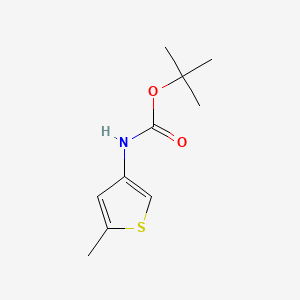
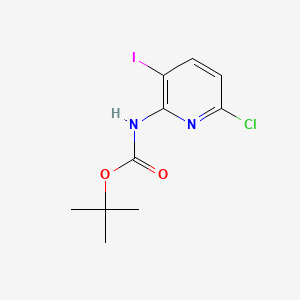
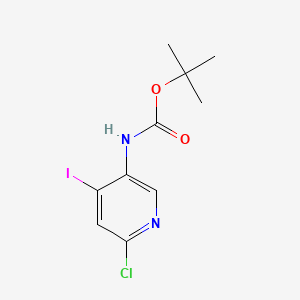
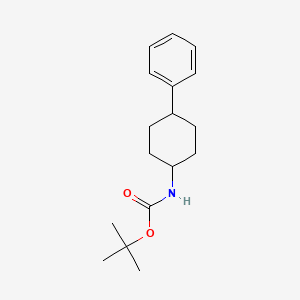
![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
